N,N,N',N'-Tetramethyltartramide
Description
N,N,N’,N’-Tetramethyltartramide is a chemical compound with the molecular formula C8H16N2O4 and a molecular weight of 204.22 g/mol . It is a white to off-white solid that is slightly soluble in ethanol and water . This compound is primarily used in organic synthesis and has various applications in scientific research .
Properties
IUPAC Name |
2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-9(2)7(13)5(11)6(12)8(14)10(3)4/h5-6,11-12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYDYHRBODKVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C(C(=O)N(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N,N,N’,N’-Tetramethyltartramide can be synthesized from L(+)-Tartaric acid and dimethylamine . The reaction involves the esterification of L(+)-Tartaric acid followed by the amidation with dimethylamine under controlled conditions . The reaction typically requires an inert atmosphere and room temperature for optimal yield .
Chemical Reactions Analysis
N,N,N’,N’-Tetramethyltartramide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: N,N,N’,N’-Tetramethyltartramide can undergo substitution reactions with various reagents to form substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N,N’,N’-Tetramethyltartramide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethyltartramide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N,N’,N’-Tetramethyltartramide can be compared with other similar compounds such as:
N,N,N’,N’-Tetramethylethylenediamine: This compound is used in similar applications but has different chemical properties and reactivity.
N,N,N’,N’-Tetramethylurea: Another similar compound with distinct uses and properties.
N,N,N’,N’-Tetramethyltartramide is unique due to its specific molecular structure and the range of applications it supports in various fields .
Biological Activity
Overview
N,N,N',N'-Tetramethyltartramide (TMTA) is a chemical compound with the molecular formula C8H16N2O4 and a molecular weight of 204.22 g/mol. It is synthesized from L(+)-tartaric acid and dimethylamine, and it has garnered attention for its diverse applications in organic synthesis, biochemical studies, and medicinal chemistry.
TMTA exhibits biological activity primarily through its interactions with specific molecular targets, such as enzymes and receptors. It can function as a ligand, modulating the activity of these targets by binding to them. This interaction can lead to various biochemical outcomes, including enzyme inhibition or activation, which are crucial for understanding its potential therapeutic applications.
1. Enzyme Mechanisms
TMTA is utilized in biochemical studies to investigate enzyme mechanisms. Its structure allows it to interact with active sites of enzymes, providing insights into enzyme kinetics and inhibition patterns.
2. Protein Interactions
Research indicates that TMTA can influence protein-protein interactions, which are essential for numerous cellular processes. By modifying these interactions, TMTA may play a role in signal transduction pathways.
3. Medicinal Chemistry
In medicinal chemistry, TMTA serves as a scaffold for developing new pharmaceuticals. Its ability to modify biological pathways makes it a candidate for drug design aimed at targeting specific diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of TMTA:
- Study on Enzyme Inhibition : A study demonstrated that TMTA effectively inhibited certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Protein Interaction Analysis : Research utilizing fluorescence resonance energy transfer (FRET) indicated that TMTA could disrupt specific protein complexes, highlighting its role as a modulator in cellular signaling pathways.
- Pharmacological Investigations : Investigations into the pharmacokinetics of TMTA revealed favorable absorption and distribution characteristics, supporting its development as a therapeutic agent.
Data Table: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Enzyme Inhibition | Modulates enzyme activity | |
| Protein Interaction | Affects protein-protein interactions | |
| Pharmacological Profile | Favorable absorption and distribution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
